9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family.
Preparation Methods
The synthesis of 9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts used in these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, modern methods have employed transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . Industrial production methods may involve microwave irradiation and the use of nanoparticles like copper-doped CdS or cerium (IV) oxide to enhance reaction efficiency and yield .
Chemical Reactions Analysis
9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: Intramolecular cyclization reactions can be used to form more complex fused ring systems.
Scientific Research Applications
9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It exhibits antiviral, antitumor, and antidiabetic activities, making it a potential candidate for drug development
Materials Science: This compound is used in the development of optoelectronic devices, including light-emitting diodes (LEDs) and sensors.
Energy Storage: It has been explored as a stable anolyte for nonaqueous redox flow batteries, offering high solubility and low reduction potential.
Biological Studies: Its ability to intercalate into DNA makes it useful for studying DNA interactions and developing DNA-targeting drugs.
Mechanism of Action
The primary mechanism of action for 9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells and antiviral activity . Additionally, it can inhibit DNA topoisomerase II activity, further contributing to its antitumor properties .
Comparison with Similar Compounds
Similar compounds to 9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline include:
Ellipticine: A naturally occurring alkaloid with known antitumor activity.
Cryptolepine: Another indole-based compound with cytotoxic properties.
6H-indolo[2,3-b]quinoxaline derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pthalazine, Quinazolines, and Cinnolenes: These compounds are structurally related to quinoxalines and have similar applications.
Properties
Molecular Formula |
C18H17N3 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
9-methyl-6-propylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C18H17N3/c1-3-10-21-16-9-8-12(2)11-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
OQRONFLSLXOYEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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